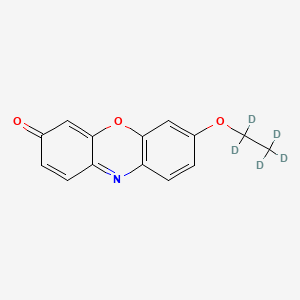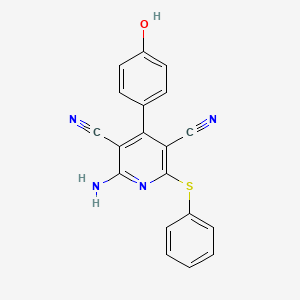
Cdk/hdac-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk/hdac-IN-2 is a potent dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound has shown significant antiproliferative activities and is known for its ability to induce apoptosis and cell cycle arrest at the G2/M phase. It has demonstrated strong antitumor efficacy, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk/hdac-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk/hdac-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvents, vary depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
Cdk/hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and histone deacetylases.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative and antitumor activities.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Cdk/hdac-IN-2 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to the accumulation of acetylated histones and the disruption of cell cycle progression. The compound induces apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quisinostat: A broad-spectrum histone deacetylase inhibitor.
Flavopiridol: A pan-cyclin-dependent kinase inhibitor.
Other HDAC and CDK inhibitors: Various compounds targeting histone deacetylases and cyclin-dependent kinases .
Uniqueness
Cdk/hdac-IN-2 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual inhibition results in a synergistic effect, enhancing its antiproliferative and antitumor activities compared to compounds that target only one of these enzymes .
Propriétés
Formule moléculaire |
C25H20Cl2N6O3 |
|---|---|
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20Cl2N6O3/c26-16-4-3-5-17(27)21(16)24(35)32-20-13-30-33-22(20)25(36)29-12-14-8-10-15(11-9-14)23(34)31-19-7-2-1-6-18(19)28/h1-11,13H,12,28H2,(H,29,36)(H,30,33)(H,31,34)(H,32,35) |
Clé InChI |
ZBKTZKKFSWSOOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)






![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)


